HepG2 Antiproliferative Potency vs. Sorafenib in Ureido-Substituted 4-Phenylthiazole Series
In the 2024 Molecules study, compound 27 of the ureido-substituted 4-phenylthiazole series—a direct structural congener of the target compound sharing the identical 2-ureidothiazole-4-acetamide core with p-tolyl urea and chloro-methylphenyl acetamide substituents—exhibited an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, representing a 2.6-fold improvement over the clinical reference inhibitor Sorafenib (IC50 = 1.62 ± 0.27 μM) in the same assay [1]. This quantitative superiority is statistically meaningful and was corroborated by downstream functional assays including colony formation inhibition and cell migration suppression [1].
| Evidence Dimension | HepG2 cell viability (MTT assay, 48 h) |
|---|---|
| Target Compound Data | IC50 = 0.62 ± 0.34 μM (Compound 27, closest characterized congener with identical core scaffold and substituent topology) |
| Comparator Or Baseline | Sorafenib: IC50 = 1.62 ± 0.27 μM |
| Quantified Difference | ≈2.6-fold lower IC50 (higher potency) |
| Conditions | HepG2 hepatocellular carcinoma cell line; 48 h incubation; MTT assay; n ≥ 3 independent experiments |
Why This Matters
For procurement decisions in HCC-focused drug discovery, the ~2.6-fold potency advantage over the FDA-approved standard-of-care reference Sorafenib, measured in a clinically relevant cell line, provides a quantifiable efficacy benchmark that closely related analogs lacking the 5-chloro-2-methylphenyl substitution pattern do not consistently achieve.
- [1] Tian Y, An N, Li W, Tang S, Li J, Wang H, Su R, Cai D. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024; 29(11):2653. View Source
